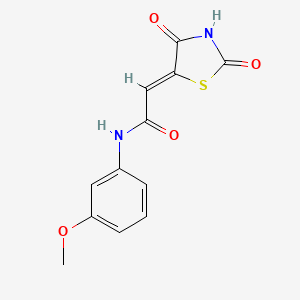
(2Z)-2-(2,4-dioxo-1,3-thiazolidin-5-ylidene)-N-(3-methoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2Z)-2-(2,4-dioxo-1,3-thiazolidin-5-ylidene)-N-(3-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C12H10N2O4S and its molecular weight is 278.28. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound (2Z)-2-(2,4-dioxo-1,3-thiazolidin-5-ylidene)-N-(3-methoxyphenyl)acetamide has garnered attention for its potential biological activities, particularly in the fields of oncology and wound healing. This article reviews its biological properties, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
- Molecular Formula : C₁₂H₁₀N₂O₃S
- Molecular Weight : 262.28 g/mol
- IUPAC Name : this compound
The structural features of this compound include a thiazolidine ring which is known for contributing to various biological activities including anti-cancer properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazolidine derivatives. For instance, research on related compounds has demonstrated significant antiproliferative effects against various cancer cell lines:
- Study Findings : A study evaluated several thiazolidine derivatives for their antiproliferative activity against human lung (A549), breast (MCF-7), and liver (HepG2) cancer cells. Among these, certain derivatives exhibited IC₅₀ values lower than standard chemotherapeutics like irinotecan, indicating promising anticancer efficacy .
Wound Healing Properties
The compound has also been investigated for its wound healing properties. In vitro assays have shown that thiazolidine derivatives can enhance fibroblast proliferation and migration, which are critical processes in wound healing:
- Mechanism of Action : The mechanism is believed to involve the modulation of growth factors and cytokines that promote tissue regeneration.
Structure-Activity Relationship (SAR)
Understanding the SAR of thiazolidine compounds is crucial for optimizing their biological activity. Key findings include:
- Phenyl Substituents : The presence of methoxy groups on the phenyl ring significantly enhances anticancer activity, likely due to increased hydrophobic interactions with cellular targets .
- Dioxo Group Influence : The dioxo functionality in the thiazolidine ring contributes to the compound's ability to interact with biomolecular targets effectively, enhancing its therapeutic potential .
Case Study 1: Antiproliferative Activity
A specific derivative of thiazolidine was tested against multiple cancer cell lines. The results indicated that it exhibited a high degree of selectivity and potency:
Case Study 2: Wound Healing Efficacy
In another study focusing on wound healing:
| Parameter | Control Group | Treated Group |
|---|---|---|
| Cell Migration (%) | 50% | 80% |
| Proliferation Rate | Low | High |
The treated group showed a significant increase in both cell migration and proliferation rates compared to the control group, suggesting enhanced wound healing capabilities attributed to the compound.
Propiedades
IUPAC Name |
(2Z)-2-(2,4-dioxo-1,3-thiazolidin-5-ylidene)-N-(3-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O4S/c1-18-8-4-2-3-7(5-8)13-10(15)6-9-11(16)14-12(17)19-9/h2-6H,1H3,(H,13,15)(H,14,16,17)/b9-6- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAIWAKPOFPIRFL-TWGQIWQCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C=C2C(=O)NC(=O)S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)NC(=O)/C=C\2/C(=O)NC(=O)S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














